molecular formula C19H16N4O B12935215 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide CAS No. 827318-35-4

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide

Cat. No.: B12935215
CAS No.: 827318-35-4
M. Wt: 316.4 g/mol
InChI Key: RWDFCWBXNDQSJY-UHFFFAOYSA-N
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Description

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide is a complex organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these two moieties in a single molecule makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This one-pot reaction is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve multi-step synthesis processes. These processes are optimized for yield and purity, and they may include the use of catalysts, controlled reaction environments, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

827318-35-4

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide

InChI

InChI=1S/C19H16N4O/c24-19(9-13-5-2-1-3-6-13)23-17-8-4-7-16-15(17)10-18(22-16)14-11-20-21-12-14/h1-8,10-12,22H,9H2,(H,20,21)(H,23,24)

InChI Key

RWDFCWBXNDQSJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=C(N3)C4=CNN=C4

Origin of Product

United States

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